molecular formula C16H13ClN4O2S B2585138 N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896346-94-4

N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2585138
CAS No.: 896346-94-4
M. Wt: 360.82
InChI Key: VXTIJHXYPVDEOQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic heterocyclic sulfanyl acetamide derivative characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core. This complex structure is substituted with a methyl group and is linked via a sulfanyl acetamide bridge to a 3-chlorophenyl group . Compounds within this structural class have demonstrated significant potential in medicinal chemistry research, particularly as inhibitors of critical enzymes. For instance, structurally related pyrrolo[1,2-a]pyrazin-1(2H)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives have been investigated as potent inhibitors of poly(ADP-ribose)polymerase (PARP) . PARP is a key therapeutic target in oncology, and its inhibition is a recognized strategy for the treatment of various cancers, as well as cardiovascular, inflammatory, and neurodegenerative diseases . Furthermore, other heterocyclic compounds featuring acetamide bridges have shown promising antimicrobial activities in research settings, suggesting potential applications in combating infectious diseases . The molecular architecture of this compound, integrating nitrogen-rich heterocycles and a sulfanyl linker, makes it a valuable intermediate for probing biological mechanisms and structure-activity relationships (SAR). Researchers can utilize this compound to explore its interactions with enzymatic targets and to develop novel therapeutic agents. This product is intended for research purposes only and is not approved for human or veterinary diagnostics or therapies .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-10-4-3-7-21-14(10)19-15(20-16(21)23)24-9-13(22)18-12-6-2-5-11(17)8-12/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTIJHXYPVDEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This could be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfanyl Group: This step might involve the reaction of the pyrido[1,2-a][1,3,5]triazin-4-one with a thiol reagent under suitable conditions.

    Attachment of the Chlorophenyl Group: This could be done via nucleophilic substitution reactions.

    Formation of the Acetamide Linkage: This step might involve acylation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrido[1,2-a][1,3,5]triazin-4-one moiety can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following insights illustrate its efficacy:

  • Mechanism of Action : The compound interacts with specific molecular targets involved in cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death .
  • In Vitro Studies : In vitro assays demonstrated that N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exhibited significant cytotoxicity against several human cancer cell lines, including HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer). The IC50 values for these cell lines were reported to be below 50 µM, indicating strong antiproliferative effects .
  • Structure Activity Relationship (SAR) : The presence of the chlorophenyl and pyrido-triazine groups has been identified as crucial for enhancing the anticancer activity of the compound. Modifications to these groups can lead to variations in potency and selectivity against different cancer types.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has also been evaluated for anti-inflammatory activity:

  • In Silico Studies : Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor. This suggests potential applications in treating inflammatory conditions such as arthritis and asthma .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. Researchers are exploring various derivatives to enhance its pharmacological properties:

DerivativeActivity
4-Chloro derivativeEnhanced anticancer activity against resistant cell lines
Sulfonamide derivativesImproved metabolic stability and bioavailability

Case Studies

Several case studies have documented the therapeutic potential of similar compounds with triazine scaffolds:

  • Case Study 1 : A derivative of triazine showed remarkable activity against ovarian cancer cells with an IC50 value significantly lower than standard chemotherapeutics. This highlights the potential for developing targeted therapies based on the triazine framework .
  • Case Study 2 : Research on a related compound demonstrated its ability to inhibit tumor growth in vivo models of breast cancer, supporting the need for further development and clinical trials for compounds like this compound .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide would depend on its specific biological target. It might involve:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.

Comparison with Similar Compounds

The following analysis compares N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide with structurally related compounds from the literature, focusing on substituent effects, spectral properties, and synthetic methodologies.

Structural and Substituent Analysis

Core Heterocycle Variations :

  • Pyridotriazine vs. Triazole: The target compound’s pyridotriazine core differs from triazole-based analogs (e.g., 5-(furan-2-yl)-1,2,4-triazol-4H-3-yl derivatives) reported in .
  • Sulfanyl Linkage: Both the target compound and ’s cyanoacetanilides (e.g., 13a–e) feature sulfanyl groups. However, in the target, the sulfanyl bridges the pyridotriazine and acetamide, whereas in 13a–e, it connects to a cyanoacetamide group.

Substituent Effects :

  • Chlorophenyl vs. Other Aryl Groups: The 3-chlorophenyl substituent in the target compound contrasts with para-substituted aryl groups in ’s derivatives (e.g., 4-methyl, 4-methoxy, 4-chloro).
  • Methyl Group on Pyridotriazine : The 9-methyl group on the pyridotriazine core could enhance lipophilicity (log P) compared to unsubstituted analogs, influencing membrane permeability .
Spectral and Physical Properties

Key data from analogous compounds are summarized below:

Compound Class Substituent Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound 3-Chlorophenyl Not reported Not reported Not reported
Cyanoacetanilides (13a–e) 4-Methyl (13a) 288 1664 2.30 (s, CH3), 10.13 (s, NH)
4-Methoxy (13b) 274 1662 3.77 (s, OCH3), 11.95 (s, NH)
Triazole Derivatives Furan-2-yl Not reported Not reported Paal-Knorr condensation signals
  • IR Spectroscopy : The target’s carbonyl stretch (C=O) is expected near 1660–1670 cm⁻¹, similar to 13a–b, suggesting comparable electronic environments .
  • NMR Trends : The 3-chlorophenyl group would likely produce distinct aromatic proton shifts (e.g., ~7.2–7.9 ppm) and a deshielded NH signal (~10–12 ppm), as seen in 13a–b .

Biological Activity

N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A chlorophenyl group
  • A pyrido[1,2-a][1,3,5]triazin moiety
  • A sulfanylacetamide linkage

The molecular formula is C16H13ClN4O2SC_{16}H_{13}ClN_{4}O_{2}S, with a molecular weight of approximately 354.43 g/mol. Its InChI representation is as follows:

InChI=1S/C16H13ClN4O2S/c1104372114(10)1915(2016(21)23)24913(22)181262511(17)812/h28H,9H2,1H3,(H,18,22)\text{InChI}=1S/C16H13ClN4O2S/c1-10-4-3-7-21-14(10)19-15(20-16(21)23)24-9-13(22)18-12-6-2-5-11(17)8-12/h2-8H,9H2,1H3,(H,18,22)

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various biochemical pathways.
  • Receptor Modulation : It may interact with receptors to modulate signaling pathways.
  • Nucleic Acid Interaction : Potential interactions with DNA or RNA could influence gene expression.

Antioxidant and Enzyme Inhibition Studies

Recent studies have evaluated the compound's potential as an antioxidant and its inhibitory effects on various enzymes:

  • Cholinesterases Inhibition : Compounds similar in structure have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives with halogen substitutions exhibited varying degrees of inhibition with IC50 values ranging from 10.4 μM to 30.1 μM against AChE and BChE .

Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of pyrido[1,2-a][1,3,5]triazin and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit cholinesterases and showed promising results similar to those expected for N-(3-chlorophenyl)-2-{...}. The presence of electron-withdrawing groups enhanced the inhibitory potential .

Study 2: Structure–Activity Relationship (SAR)

In another study focusing on structure–activity relationships, modifications to the chlorophenyl group significantly impacted biological activity. For example:

CompoundSubstituentAChE IC50 (μM)BChE IC50 (μM)
3-FluorophenylF10.47.7
4-ChlorophenylCl24.330.1

These findings suggest that the electronic nature of substituents plays a crucial role in modulating enzyme inhibition .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound and its derivatives?

Methodological Answer: Synthesis typically involves coupling reactions between substituted pyridotriazine cores and chlorophenyl acetamide precursors. A key step is the formation of the sulfanyl bridge via nucleophilic substitution or thiol-ene chemistry. For example, similar compounds are synthesized using carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base, followed by purification via column chromatography . Optimization of reaction time (3–5 hours at 273 K) and stoichiometric ratios (1:1 molar ratio of acid and amine precursors) is critical to minimize side products .

Q. How can the crystal structure and molecular conformation be experimentally determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of solvents (e.g., methylene chloride) and analyzed to determine bond lengths, angles, and intermolecular interactions. For related chlorophenyl acetamides, SCXRD revealed planar amide groups with dihedral angles of 48–80° between aromatic rings, stabilized by N–H⋯O hydrogen bonds forming R₂²(10) dimer motifs . Data refinement using software like SHELXL and riding-mode hydrogen placement (Uiso = 1.2–1.5×Ueq of parent atoms) ensures accuracy .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize synthesis and reaction conditions?

Methodological Answer: DoE integrates factorial designs to systematically vary parameters (e.g., temperature, reagent ratios, catalysts). For instance, a two-level factorial design could optimize yield by testing:

  • Factors: Reaction time (3–6 hours), temperature (273–298 K), and base concentration (1–2 equiv.).
  • Response Variables: Yield, purity (HPLC), and crystallinity.
    Statistical tools like ANOVA identify significant factors, while response surface models predict optimal conditions. This approach was validated in flow-chemistry syntheses of diazomethanes, achieving 91% yield improvements .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer: Discrepancies may arise from impurities, assay conditions, or structural analogs. Strategies include:

  • Purity Validation: Use HPLC (>95% purity) and mass spectrometry to confirm compound integrity .
  • Comparative Assays: Test the compound alongside structurally validated analogs (e.g., replacing the 3-chlorophenyl group with 4-fluorophenyl) under standardized conditions .
  • Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., Cohen’s d) to quantify effect-size variability .

Q. What computational methods predict electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculates:

  • HOMO-LUMO Gaps: To assess redox stability (e.g., gaps <3 eV suggest high reactivity) .
  • Molecular Electrostatic Potential (MESP): Identifies nucleophilic/electrophilic sites (e.g., sulfanyl sulfur and carbonyl oxygen as electron-rich regions) .
    FTIR and NMR simulations validate experimental spectra, while molecular docking predicts binding affinities to biological targets (e.g., enzymes with conserved active-site residues) .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic data on dihedral angles in related analogs?

Methodological Answer: Contradictions may stem from solvent effects or polymorphism. For example, dihedral angles between pyridotriazine and chlorophenyl groups vary by 10–15° across studies . To resolve this:

  • Solvent Screening: Test crystallization in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.
  • Polymorph Characterization: Use differential scanning calorimetry (DSC) and powder XRD to identify stable polymorphs.
  • Dynamic NMR: Probe conformational flexibility in solution to correlate with solid-state data .

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